molecular formula C11H14N2O2 B13001235 (S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine

(S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine

Cat. No.: B13001235
M. Wt: 206.24 g/mol
InChI Key: DUBNHJOMTCFKSM-JTQLQIEISA-N
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Description

(S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a controlled level to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Methyl-3-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.

    2-(4-Methyl-3-nitrophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    4-Methyl-3-nitrobenzaldehyde: The precursor used in the synthesis of the compound.

Uniqueness

(S)-2-(4-Methyl-3-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the nitro group also imparts distinct chemical reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2S)-2-(4-methyl-3-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O2/c1-8-4-5-9(7-11(8)13(14)15)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

DUBNHJOMTCFKSM-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]2CCCN2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCN2)[N+](=O)[O-]

Origin of Product

United States

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